molecular formula C18H14N4O B1673428 Cysteine Protease inhibitor

Cysteine Protease inhibitor

Cat. No.: B1673428
M. Wt: 302.3 g/mol
InChI Key: RMVQVAZRAZGSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteine protease inhibitors are compounds that inhibit the activity of cysteine proteases, which are enzymes that degrade proteins by cleaving peptide bonds. These inhibitors are crucial in regulating proteolysis in living organisms and have significant implications in various physiological and pathological processes, including diseases such as cancer, rheumatoid arthritis, and osteoporosis .

Comparison with Similar Compounds

Cysteine protease inhibitors can be compared with other protease inhibitors such as serine protease inhibitors and metalloprotease inhibitors. While serine protease inhibitors target serine residues in the active site and metalloprotease inhibitors target metal ions, cysteine protease inhibitors specifically target the cysteine residue . This specificity makes cysteine protease inhibitors unique in their mode of action and potential therapeutic applications .

List of Similar Compounds

Properties

IUPAC Name

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18/h1-10H,11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVQVAZRAZGSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of [3′-(2-cyano-pyrimidin-4-yloxy)-biphenyl-4-ylmethyl]-carbamic acid tert-butyl ester (10 mg) in formic acid (0.154 ml) is stirred at rt for 1 h. This solution is evaporated under reduced pressure. The remaining oil is treated with diethyl ether to obtain crystals of 4-(4′-aminomethyl-biphenyl-3-yloxy)-pyrimidine-2-carbonitrile as salt with formic acid.
Name
[3′-(2-cyano-pyrimidin-4-yloxy)-biphenyl-4-ylmethyl]-carbamic acid tert-butyl ester
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.154 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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